2,3-Di(2-pyridyl)-2,3-butanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58052-51-0 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2,3-dipyridin-2-ylbutane-2,3-diol |
InChI |
InChI=1S/C14H16N2O2/c1-13(17,11-7-3-5-9-15-11)14(2,18)12-8-4-6-10-16-12/h3-10,17-18H,1-2H3 |
InChI Key |
RUJGNUFYBYBFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(C)(C2=CC=CC=N2)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Di 2 Pyridyl 2,3 Butanediol and Its Diastereomers
Historical Development of Synthesis Routes to Bis-Pyridyl Butanediols
The journey towards the synthesis of bis-pyridyl butanediols is intrinsically linked to the discovery and development of the pinacol (B44631) coupling reaction, a method first reported by Wilhelm Rudolph Fittig in 1859. nih.gov This reaction provides a direct route to 1,2-diols through the reductive coupling of aldehydes or ketones. nih.gov While the early applications focused on simple carbonyl compounds, the latter half of the 20th century saw an expansion of this methodology to more complex substrates, including those bearing heterocyclic moieties.
A notable advancement in the synthesis of dipyridyl glycols came in the 1980s with the work of Clerici and Porta, who reported the synthesis of 2,3-di(4-pyridyl)-2,3-butanediol (B1587715). tcichemicals.com Their method utilized a reductive pinacol coupling reaction employing aqueous titanium(III) chloride as the key reagent, which allowed for high stereochemical control. tcichemicals.com This development was significant as it provided a scalable route to these bidentate ligands, which were previously limited in their synthetic accessibility and stereochemical diversity. tcichemicals.com These early synthetic efforts laid the groundwork for further exploration into the synthesis of various bis-pyridyl butanediols, including the 2-pyridyl isomer, and spurred investigations into their coordination chemistry.
Contemporary Synthetic Approaches for Diol Formation
Modern synthetic strategies for producing 2,3-di(2-pyridyl)-2,3-butanediol primarily revolve around the reductive coupling of a pyridine (B92270) carbonyl precursor, namely 2-acetylpyridine (B122185). These methods offer a direct and efficient means to construct the desired C-C bond and introduce the two vicinal hydroxyl groups.
Reductive Coupling Strategies for Pyridine Carbonyl Precursors (e.g., Pinacol-type Reactions)
The pinacol coupling reaction of 2-acetylpyridine is the most common and direct method for the synthesis of this compound. This reaction proceeds via a one-electron reduction of the carbonyl group by a suitable reducing agent to form a ketyl radical anion. nih.gov Two of these radicals then couple to form a vicinal diol after protonation. nih.gov
The choice of reducing agent and reaction conditions can significantly influence the yield and diastereoselectivity of the reaction. Various reducing systems have been employed, including:
Samarium(II) Iodide (SmI₂): This reagent is known for its ability to promote pinacol couplings with high diastereoselectivity, often favoring the formation of the meso isomer.
Low-Valent Titanium Reagents: Generated in situ from TiCl₄ and a reducing agent like zinc or magnesium, these species are highly effective for pinacol couplings. The use of aqueous TiCl₃ has also been reported to provide good stereochemical control. tcichemicals.com
Electrochemical Methods: Electrochemical reduction offers a "greener" alternative to the use of stoichiometric metal reductants and can also influence the diastereomeric ratio of the product.
The general reaction scheme for the pinacol coupling of 2-acetylpyridine is as follows:
The diastereoselectivity of the reaction is a critical aspect, as the relative orientation of the two pyridyl groups and the two hydroxyl groups can significantly impact the coordination properties of the resulting diol. Controlling factors for diastereoselectivity include the nature of the metal cation, the solvent, and the reaction temperature. For instance, chelation control involving the nitrogen atoms of the pyridine rings and the oxygen atoms of the intermediate ketyl radicals can play a crucial role in directing the stereochemical outcome.
Stereoselective Synthesis of Enantiopure and Meso Forms of this compound
The synthesis of stereochemically pure forms of this compound, namely the enantiopure (R,R) and (S,S) isomers and the achiral meso form, is of great interest for applications in asymmetric catalysis and the formation of chiral coordination polymers. While the direct synthesis of these individual stereoisomers from 2-acetylpyridine remains a significant challenge, several strategies can be envisioned based on established principles of asymmetric synthesis.
Synthesis of Enantiopure Forms:
The enantioselective synthesis of vicinal diols can often be achieved through the use of chiral auxiliaries or chiral catalysts. nih.gov Potential approaches for the synthesis of enantiopure this compound include:
Chiral Ligands in Metal-Catalyzed Reductive Coupling: The use of chiral ligands in conjunction with a metal catalyst, such as titanium or samarium, can induce enantioselectivity in the pinacol coupling reaction. rsc.org The chiral ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.
Enzymatic Reactions: While not yet reported specifically for this compound, enzymatic methods using alcohol dehydrogenases have shown great promise for the stereoselective synthesis of chiral diols. uni-duesseldorf.de
Synthesis of the Meso Form:
The selective synthesis of the meso diastereomer can be influenced by the choice of reagents and reaction conditions in the pinacol coupling. Certain metal ions, through their coordination to the intermediate, can favor the formation of the less sterically hindered meso product. For example, some samarium(II) iodide-mediated pinacol couplings have shown a preference for the meso isomer.
Purification and Isolation Techniques for Diastereomeric Separation
The synthesis of this compound via reductive coupling of 2-acetylpyridine typically yields a mixture of the meso and racemic (a 1:1 mixture of the (R,R) and (S,S) enantiomers) diastereomers. chemicalbook.com The separation of these diastereomers is crucial for obtaining stereochemically pure ligands for specific applications. The different spatial arrangements of the functional groups in the meso and racemic forms lead to differences in their physical properties, which can be exploited for their separation. A commercial source indicates a melting point of 111-113 °C for a mixture of the (+/-) and meso forms. chemicalbook.com
Several techniques can be employed for the separation of these diastereomers:
Fractional Crystallization: This is a classical method for separating diastereomers. Due to the differences in their crystal packing and lattice energies, the meso and racemic forms may exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), it is often possible to selectively crystallize one diastereomer, leaving the other in solution.
Chromatography: Preparative column chromatography is a powerful technique for separating diastereomers. The different polarities and interactions of the meso and racemic isomers with the stationary phase (e.g., silica (B1680970) gel or alumina) can lead to different elution times, allowing for their separation. The choice of eluent is critical for achieving good resolution.
Derivatization: In cases where direct separation is difficult, the diastereomeric mixture can be derivatized with a chiral resolving agent to form a new pair of diastereomers with more pronounced differences in their physical properties, facilitating their separation by crystallization or chromatography. After separation, the original diol can be regenerated by removing the derivatizing group.
The effectiveness of each separation technique depends on the specific physical properties of the meso and racemic forms of this compound. Detailed studies on the solubility and chromatographic behavior of these individual diastereomers are essential for developing efficient purification protocols.
Stereochemical Aspects and Conformational Analysis of 2,3 Di 2 Pyridyl 2,3 Butanediol
Enantiomeric and Meso Diastereomeric Forms of 2,3-Di(2-pyridyl)-2,3-butanediol
Like its simpler analogue, 2,3-butanediol (B46004), this compound possesses two stereogenic centers at carbons C2 and C3. wikipedia.orgchegg.com This structural feature allows for the existence of three distinct stereoisomers: a pair of enantiomers and a meso compound. wikipedia.orgresearchgate.net
Enantiomers : The chiral pair consists of the (2R,3R) and (2S,3S) isomers. These two molecules are non-superimposable mirror images of each other. fiveable.me They exhibit identical physical properties such as melting point and solubility in achiral solvents but differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. sigmaaldrich.comchemcess.com The dextrorotatory form is designated as (+) and the levorotatory form as (-).
The existence of these forms is critical in coordination chemistry, as the spatial orientation of the pyridyl and hydroxyl groups dictates how the ligand can bind to metal centers, influencing the geometry and properties of the resulting metal complexes.
Table 1: Stereoisomers of this compound
| Stereoisomer | Configuration | Chirality | Optical Activity |
|---|---|---|---|
| Enantiomer 1 | (2R,3R) | Chiral | Optically Active |
| Enantiomer 2 | (2S,3S) | Chiral | Optically Active |
Conformational Preferences and Intramolecular Interactions
The three-dimensional shape, or conformation, of this compound is determined by rotation around the central C2-C3 single bond. The stability of the various possible conformers (e.g., gauche and anti) is governed by a delicate balance between destabilizing steric repulsions and stabilizing intramolecular interactions, primarily hydrogen bonding. youtube.com
Two primary types of intramolecular hydrogen bonds can occur in this molecule:
Inter-hydroxyl Hydrogen Bonding (O-H···O) : A hydrogen bond can form between the two adjacent hydroxyl groups. This type of interaction is common in vicinal diols and influences the relative orientation of the C-O bonds. researchgate.net
Hydroxyl-Pyridyl Hydrogen Bonding (O-H···N) : A potentially stronger hydrogen bond can form between one of the hydroxyl protons and the nitrogen atom of a nearby pyridyl ring. This interaction can significantly restrict the rotation of the pyridyl group and lock the molecule into a specific conformation. The formation of such quasi-aromatic rings through hydrogen bonding can enhance molecular stability. mdpi.com
The preferred conformation will seek to maximize these stabilizing hydrogen bonds while minimizing steric clashes between the bulky pyridyl groups and the methyl groups. youtube.com For instance, an anti conformation of the pyridyl groups might be favored to reduce steric hindrance, but a gauche conformation might be necessary to allow for intramolecular hydrogen bonding. The analysis of the electronic configuration of similar diols shows that the highest occupied molecular orbital (HOMO) is largely localized on the oxygen atoms of the hydroxyl groups, indicating their high propensity to participate in bonding interactions. frontiersin.org The enthalpy of intramolecular hydrogen bonds in similar diols has been calculated to be approximately -4.5 kJ/mol, confirming their significant contribution to conformational stability. researchgate.net
Chiroptical Properties and Methodologies for Stereochemical Assignment
Distinguishing between the enantiomeric and meso forms of this compound requires specialized analytical techniques that are sensitive to stereochemistry.
Chiroptical Methods:
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) : These techniques are essential for characterizing chiral molecules. Enantiomers give mirror-image ORD and CD spectra, while the meso form, being achiral, is silent. wordpress.com CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful. The resulting spectrum, with its characteristic positive or negative peaks, can be used to assign the absolute configuration of the enantiomers, often by applying empirical rules (like the Octant Rule for carbonyls) or by comparing the spectra to those of known compounds. wordpress.com For example, the related (2R,3R)-(-)-2,3-butanediol exhibits a specific rotation of [α]23/D of −13.2°. sigmaaldrich.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the relative stereochemistry of the isomers. While the ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers (i.e., comparing the meso form to the racemic pair) are distinct. researchgate.netrsc.org For example, the protons and carbons in the meso isomer are chemically equivalent due to the molecule's internal symmetry, which can lead to simpler spectra compared to the chiral isomers.
Two-Dimensional (2D) NMR : Advanced techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about molecular connectivity and spatial proximity of atoms. longdom.org By analyzing cross-peaks in COSY and NOESY spectra, which are dependent on through-bond and through-space couplings, the relative arrangement of substituents can be deduced. This allows for the unambiguous assignment of the meso and racemic (d,l) forms. longdom.orgrsc.org
Based on a thorough review of available scientific literature, there is insufficient research data specifically focused on the coordination chemistry of this compound to generate the detailed article as outlined in the user's request.
The provided structure requires in-depth information on the compound's binding modes, its formation of discrete metal complexes, and its role in the development of coordination polymers and Metal-Organic Frameworks (MOFs). Extensive searches have revealed a significant lack of published studies on these aspects for this specific ligand.
While research exists for positional isomers such as 2,3-di(4-pyridyl)-2,3-butanediol (B1587715) and other related dipyridyl ligands, the strict requirement to focus solely on this compound prevents the inclusion of this related, but distinct, information. The available literature on this compound itself is primarily limited to its synthesis and basic structural characterization, dating back several decades, without delving into its behavior as a ligand in coordination chemistry.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements, including detailed research findings and data tables, for the compound this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Di 2 Pyridyl 2,3 Butanediol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of 2,3-Di(2-pyridyl)-2,3-butanediol. Both ¹H and ¹³C NMR provide critical information regarding the molecular symmetry and the chemical environment of each atom.
The stereoisomers of this compound, which include a meso form and a pair of enantiomers (racemic form), can be distinguished by NMR. The meso isomer possesses a center of inversion, leading to a simpler NMR spectrum due to the equivalence of the two pyridyl groups and the two methyl groups. In contrast, the chiral enantiomers lack this symmetry, resulting in more complex spectra with distinct signals for each pyridyl and methyl group.
A study on the meso form of this compound reported specific proton NMR data. nih.gov For comparison, the NMR data for the parent compound, 2,3-butanediol (B46004), offers insight into the expected spectral features. The ¹H NMR spectra of meso-2,3-butanediol (B1221857) typically show a single set of signals for the methyl and methine protons, while the racemic mixture would show separate signals for the enantiomers in a chiral environment. sigmaaldrich.comresearchgate.net Similarly, the ¹³C NMR spectra provide distinct chemical shifts for the carbons in different stereoisomers. wikipedia.orgbath.ac.ukrsc.orgspectrabase.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,3-Butanediol Stereoisomers.
| Compound | Nucleus | Methyl (CH₃) | Methine (CH-OH) |
| meso-2,3-Butanediol | ¹H | ~1.12 | ~3.78 |
| ¹³C | ~17.5 | ~72.0 | |
| (R,R)/(S,S)-2,3-Butanediol | ¹H | ~1.15 | ~3.50 |
| ¹³C | ~19.0 | ~70.0 |
Note: These are approximate values and can vary based on the solvent and experimental conditions. Data is based on analogous information for 2,3-butanediol.
The determination of enantiomeric purity of chiral diols by NMR can be achieved using chiral derivatizing agents (CDAs). These agents react with the diol to form diastereomers, which are distinguishable by NMR, allowing for the quantification of each enantiomer.
X-ray Crystallography for Solid-State Structure Determination of Ligand and its Complexes
X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and stereochemistry.
The crystal and molecular structure of the meso form of this compound has been determined, confirming its centrosymmetric nature. nih.gov In the solid state, the molecule adopts a specific conformation with defined torsion angles between the pyridyl rings and the butanediol (B1596017) backbone. The hydroxyl groups and the nitrogen atoms of the pyridyl rings are key sites for hydrogen bonding, which plays a significant role in the crystal packing.
Table 2: Illustrative Crystallographic Data for a Metal Complex with a Pyridyl-Alcohol Type Ligand.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 105.2 |
| Coordination Geometry | Distorted Octahedral |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters for a transition metal complex with a bidentate N,O-donor ligand.
Chiral Chromatography and Optical Spectroscopy for Enantiomeric Purity Assessment
The separation and quantification of the enantiomers of chiral this compound are critical for applications in asymmetric synthesis. Chiral chromatography and optical spectroscopy are the primary techniques employed for this purpose.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are powerful methods for resolving enantiomers. sigmaaldrich.comnih.govnih.govnih.govsigmaaldrich.comaocs.orggoogle.comnih.gov The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times.
For diols like 2,3-butanediol, derivatization is often employed to enhance volatility for GC analysis or to improve separation and detection for HPLC. Common CSPs for the separation of chiral alcohols and diols include those based on cyclodextrins, polysaccharides (cellulose and amylose (B160209) derivatives), and Pirkle-type phases. nih.govmdpi.com The choice of the CSP and the chromatographic conditions (mobile phase composition, temperature, and flow rate) are crucial for achieving baseline separation of the enantiomers.
Table 3: General Parameters for Chiral HPLC Separation of Diols.
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis or Refractive Index (RI) |
Note: These are general parameters and require optimization for the specific compound.
Optical Spectroscopy: Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorbance of right- and left-circularly polarized light by a chiral molecule. wikipedia.orgbath.ac.ukjascoinc.comnih.govnih.govrsc.org This technique is exquisitely sensitive to the stereochemistry of a molecule and provides a "fingerprint" spectrum for each enantiomer.
The CD spectrum of a chiral molecule is characterized by positive or negative peaks (Cotton effects) at specific wavelengths, which correspond to the electronic transitions of the chromophores within the molecule. For this compound, the pyridyl rings act as the primary chromophores. The enantiomeric purity of a sample can be determined by comparing its CD spectrum to that of the pure enantiomer. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee).
Applications of 2,3 Di 2 Pyridyl 2,3 Butanediol in Catalysis
As a Chiral Ligand in Asymmetric Catalysis
The chiral nature of 2,3-Di(2-pyridyl)-2,3-butanediol, arising from its two stereogenic centers, positions it as a promising ligand for asymmetric catalysis. In this capacity, it can coordinate with a metal center to create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Enantioselective Transformations
The application of chiral ligands is crucial in enantioselective transformations such as hydrogenation, oxidation, and carbon-carbon coupling reactions. While specific studies detailing the use of this compound in these transformations are not extensively documented in publicly available literature, the structural analogy to other successful chiral diols and pyridyl-containing ligands suggests its potential. For instance, chiral diols are known to fail in promoting enantioselective epoxidation in some cases, with enantiomeric excesses as low as 0-5%. iupac.org However, the presence of the pyridyl nitrogen atoms in this compound could offer different coordination modes and electronic properties, potentially leading to improved enantioselectivity in various reactions.
Enantioselective Hydrogenation: The development of catalysts for the asymmetric hydrogenation of unsaturated compounds is a significant area of research. Chiral pyridyl-containing ligands have been successfully employed in such reactions. While specific data on this compound is scarce, the general success of related structures provides a strong rationale for its investigation in this area.
Enantioselective Oxidation: Asymmetric oxidation reactions are vital for the synthesis of chiral alcohols, epoxides, and other oxygenated compounds. The performance of chiral diol ligands in these reactions can be highly variable. The unique electronic and steric properties of this compound may offer advantages in controlling the enantioselectivity of metal-catalyzed oxidation processes.
Enantioselective Carbon-Carbon Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. researchgate.netwikipedia.org The use of chiral ligands in these reactions can lead to the synthesis of enantiomerically enriched biaryls and other important structural motifs. The pyridyl groups in this compound can act as effective binding sites for palladium, and the chiral diol backbone could induce asymmetry in the resulting products. The development of efficient methods for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles highlights the importance of ligands that can facilitate this challenging transformation. researchgate.netnih.gov
Mechanistic Insights into Chiral Induction and Enantioselectivity
The mechanism of chiral induction by a ligand like this compound involves the formation of a well-defined chiral space around the metal catalyst. The specific conformation of the ligand-metal complex dictates the facial selectivity of substrate approach, leading to the observed enantioselectivity. The rigidity of the butanediol (B1596017) backbone and the coordinating ability of the pyridyl and hydroxyl groups are key factors in creating this chiral environment. The failure of simple chiral diols like 2,3-butanediol (B46004) to induce high enantioselectivity in certain reactions underscores the importance of the additional coordinating groups present in this compound. iupac.org The nitrogen atoms of the pyridyl rings can play a crucial role in substrate binding and activation, potentially leading to more organized transition states and higher levels of enantiocontrol.
In Homogeneous and Heterogeneous Catalytic Systems
The versatility of this compound extends to its application in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , metal complexes of this compound are soluble in the reaction medium, allowing for high activity and selectivity due to the well-defined nature of the catalytic species. mdpi.com The ligand's ability to form stable complexes with various transition metals makes it a candidate for a wide range of solution-phase reactions.
Role in Acid-Catalyzed Rearrangements and Related Reactivity
Vicinal diols, such as 2,3-butanediol, are known to undergo acid-catalyzed rearrangement reactions, most notably the pinacol (B44631) rearrangement. synarchive.comorganic-chemistry.orgbyjus.com In this reaction, the diol is converted to a ketone through a 1,2-migration of a substituent.
A study on the positional isomer, 2,3-di-(3-pyridyl)-2,3-butanediol, revealed that it undergoes a pinacol-pinacolone rearrangement in the presence of sulfuric acid to form a ketone, Metopirone®, along with other by-products. researchgate.net The reaction proceeds through the formation of mono- and bis-SO3 addition products, suggesting a mechanism involving sulfonyloxy leaving groups. This precedent strongly suggests that this compound would also be susceptible to acid-catalyzed rearrangements, potentially yielding a pyridyl-substituted ketone. The mechanism would likely involve protonation of a hydroxyl group, followed by the loss of water to form a carbocation, and subsequent migration of a pyridyl or methyl group to the carbocationic center. The relative migratory aptitude of the pyridyl and methyl groups would determine the final product distribution.
Theoretical and Computational Investigations of 2,3 Di 2 Pyridyl 2,3 Butanediol
Quantum Chemical Studies on Molecular Structure and Energetics
Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic landscape of molecules like 2,3-di(2-pyridyl)-2,3-butanediol. These computational methods, such as Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation. For this compound, the rotational freedom around the C-C single bonds, including the central C2-C3 bond and the bonds connecting the pyridyl groups, suggests the existence of multiple conformers with varying energies.
While detailed experimental and computational studies on the specific energetics of this compound are not extensively available in the public domain, predicted data provides a starting point for its molecular properties. uni.lu
Table 1: Predicted Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₂ |
| Monoisotopic Mass | 244.12119 Da |
| XlogP (predicted) | 0.2 |
Data sourced from PubChem. uni.lu
Modeling of Ligand-Metal Interactions and Complex Stability
The stability of a metal complex with this compound would be influenced by several factors, including the nature of the metal ion, the chelate ring size formed upon coordination, and the electronic effects of the pyridyl and alkyl groups. Computational approaches can quantify the binding energy between the ligand and the metal center, providing a measure of the complex's thermodynamic stability.
For instance, computational studies on similar bipyridine-metal complexes utilize methods to calculate the distortions in excited states and simulate spectral band shapes, which are indicative of the ligand-metal interaction strength. nih.gov While specific models for this compound complexes are not readily found, the methodologies applied to other mixed ligand-metal complexes, which involve characterization through spectroscopic techniques alongside computational evaluations, serve as a blueprint for future investigations. nih.gov
Computational Prediction of Spectroscopic Signatures and Reactivity Profiles
Computational chemistry allows for the prediction of various spectroscopic signatures, which can aid in the experimental characterization of this compound. For example, theoretical calculations can simulate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure.
Furthermore, computational analysis of the molecule's electronic structure provides deep insights into its reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the most likely sites for nucleophilic and electrophilic attack, respectively. For related diols, first-principles studies have shown that the HOMO is largely occupied by the oxygens in the hydroxyl groups, suggesting these are key participants in chemical reactions. frontiersin.org
The reactivity profile of this compound will be dictated by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing pyridyl rings. Quantum chemical calculations can quantify properties like electrostatic potential surfaces and atomic charges to predict how the molecule will interact with other reagents. Predicted collision cross section (CCS) values for different adducts of the molecule can also be computationally generated, offering insights into its gas-phase ion chemistry. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 245.12847 | 157.2 |
| [M+Na]⁺ | 267.11041 | 163.7 |
| [M-H]⁻ | 243.11391 | 158.5 |
| [M+NH₄]⁺ | 262.15501 | 170.1 |
| [M+K]⁺ | 283.08435 | 159.6 |
Data sourced from PubChem. uni.lu
Derivatives and Analogues of 2,3 Di 2 Pyridyl 2,3 Butanediol
Structural Modifications and Their Synthetic Accessibility
The primary synthetic route to 2,3-di(2-pyridyl)-2,3-butanediol and its analogues is the pinacol (B44631) coupling reaction. wikipedia.orgorganic-chemistry.org This organic reaction involves the reductive coupling of a ketone or aldehyde to form a vicinal diol. wikipedia.org For the title compound, the precursor is 2-acetylpyridine (B122185), which undergoes a one-electron reduction to form a ketyl radical anion. Two of these radicals then couple to form the carbon-carbon bond, and subsequent addition of a proton source yields the final diol product. wikipedia.orgyoutube.com
A key aspect of this synthesis is its accessibility and the potential for structural variation. For instance, the closely related analogue, 2,3-di(4-pyridyl)-2,3-butanediol (B1587715), was synthesized via a reductive pinacol coupling of 4-acetylpyridine (B144475) using aqueous titanium(III) chloride as the reducing agent. This method highlights that by simply changing the starting acetylpyridine precursor (e.g., using substituted or isomeric versions), a wide array of derivatives can be synthesized.
The pinacol coupling of ketones like 2-acetylpyridine typically produces a mixture of stereoisomers: a chiral, racemic pair ((R,R) and (S,S) enantiomers) and an achiral meso form. The ability to generate these chiral variants is significant, as chiral ligands are crucial for enantioselective catalysis. organic-chemistry.org While homocoupling of a single ketone is common, the cross-coupling of two different ketones to produce unsymmetrical diols is also possible, though often challenging due to the competing formation of homocoupled byproducts. nih.gov
Table 1: Synthesis of 2,3-Di(pyridyl)-2,3-butanediol Analogues
| Compound Name | Precursor | Synthetic Method | Typical Coordination Mode |
| This compound | 2-Acetylpyridine | Pinacol Coupling | Chelating |
| 2,3-Di(4-pyridyl)-2,3-butanediol | 4-Acetylpyridine | Pinacol Coupling | Bridging |
Impact of Structural Modifications on Ligand Properties and Reactivity
Structural modifications to the this compound scaffold have a profound impact on its properties as a ligand and the reactivity of its corresponding metal complexes. The molecule's coordinating power stems from the nitrogen atoms of the pyridyl rings and the oxygen atoms of the hydroxyl groups.
The most significant structural modification is the position of the nitrogen atom on the pyridine (B92270) ring. In this compound, the nitrogen atoms are in the ortho position, allowing the molecule to act as a tetradentate or bidentate chelating ligand, binding to a single metal ion to form a stable ring structure. In contrast, the analogue 2,3-di(4-pyridyl)-2,3-butanediol has nitrogen atoms in the para position, making chelation to a single metal center impossible. Instead, it functions as a bridging ligand, connecting two different metal ions, which is a crucial property for constructing extended structures like coordination polymers and metal-organic frameworks (MOFs).
Further modifications, such as adding substituents to the pyridine rings, can fine-tune the ligand's electronic properties. Electron-donating groups would increase the basicity of the pyridyl nitrogen, potentially leading to stronger metal-ligand bonds, while electron-withdrawing groups would have the opposite effect.
The stereochemistry of the diol backbone is another critical factor. The availability of both meso and chiral (racemic) forms allows for the creation of metal complexes with different geometries and properties. Chiral ligands are essential in asymmetric catalysis, where the ligand's three-dimensional structure directs the stereochemical outcome of a chemical reaction, enabling the synthesis of a specific enantiomer of a product. organic-chemistry.org The impact of ligand structure on complex properties is a general principle; for example, studies on heteroleptic Fe(II) complexes have shown that replacing a tetradentate N₄-coordinating ligand with an N₂S₂-coordinating pyridyl-thioether ligand significantly alters the electronic structure and spin-crossover (SCO) temperature of the complex. mdpi.com This illustrates how changing the donor atoms and their arrangement, a key feature of structural modification, directly tunes the physicochemical properties of the resulting metal complex.
Comparative Studies with Related Bis-Pyridyl Diols and Chiral Ligands
Comparing this compound with other related ligands highlights the unique features endowed by its rigid diol backbone and specific arrangement of donor atoms.
As noted, the most direct comparison is with its isomer, 2,3-di(4-pyridyl)-2,3-butanediol. The former is a chelating agent suitable for forming discrete mononuclear complexes, while the latter is a bridging ligand used for building polymeric networks. This fundamental difference in coordination behavior arising from a simple positional change is a key concept in ligand design for materials science.
When compared to other bis-pyridyl ligands with more flexible backbones, such as S,S′-bis(2-pyridylmethyl)-1,2-thioethane, the rigidity of the butanediol (B1596017) scaffold in the title compound is a defining characteristic. mdpi.com Flexible ligands can adapt to the preferred coordination geometry of various metal ions, whereas rigid ligands like this compound impose a more defined geometry upon the metal center. This rigidity can be advantageous in creating highly ordered structures or in applications where a specific, pre-organized binding pocket is desired.
The field of coordination chemistry includes a vast number of ligands with pyridyl and other heteroaromatic groups. For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating through the sulfur atom and an amine nitrogen to form a five-membered chelate ring. nih.gov Unlike the N,O-donor set of the pyridyl-diol, this ligand presents an N,S-donor set, which will have different affinities for various metal ions based on hard and soft acid-base (HSAB) theory.
In the context of asymmetric catalysis, this compound in its chiral form can be compared to other C₂-symmetric chiral ligands. For example, tethered bis(8-quinolinolato) ligands have been developed for highly enantio- and diastereoselective catalytic pinacol coupling reactions. organic-chemistry.org These specialized ligands create a well-defined chiral environment around the metal catalyst that is optimized for high stereocontrol. The potential of chiral this compound in similar catalytic applications would depend on the stability and catalytic activity of its metal complexes compared to these established systems.
Table 2: Comparison of Selected Pyridyl-Containing and Chiral Ligands
| Ligand Type | Key Structural Features | Donor Atoms | Typical Application/Property |
| This compound | Rigid diol backbone, ortho-pyridyl groups | N, N, O, O | Chelating ligand for mononuclear complexes |
| 2,3-Di(4-pyridyl)-2,3-butanediol | Rigid diol backbone, para-pyridyl groups | N, N, O, O | Bridging ligand for coordination polymers/MOFs |
| Pyridyl-Thioether (e.g., bpte) | Flexible ethane (B1197151) backbone, pyridyl & thioether groups | N, N, S, S | Forms complexes exhibiting spin-crossover (SCO) behavior mdpi.com |
| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Triazole ring, amino and thiol groups | N, S | Bidentate chelation nih.gov |
| Bis(8-quinolinolato) Ligand | Quinoline units, tethered structure | N, O | Asymmetric catalysis (e.g., pinacol coupling) organic-chemistry.org |
Emerging Research Directions and Future Perspectives for 2,3 Di 2 Pyridyl 2,3 Butanediol
Integration into Novel Functional Materials and Devices (Excluding Direct Applications)
The molecular structure of 2,3-Di(2-pyridyl)-2,3-butanediol, which features two pyridyl groups attached to a vicinal diol backbone, makes it a compelling candidate for constructing complex supramolecular structures. Research is focused on its role as a versatile ligand in coordination chemistry. The nitrogen atoms in the pyridyl rings act as effective coordination sites for metal ions, while the hydroxyl groups on the butanediol (B1596017) chain provide opportunities for hydrogen bonding.
This dual functionality is pivotal for its integration into:
Coordination Polymers and Metal-Organic Frameworks (MOFs): As a bidentate N-donor ligand, it can link metal centers to form one-, two-, or three-dimensional networks. researchgate.netnih.gov The specific geometry of the 2-pyridyl isomer, as opposed to its 3-pyridyl or 4-pyridyl counterparts, influences the resulting topology of the coordination network. researchgate.net The flexibility and donor atom positions of such bis-pyridyl ligands are critical in directing the final structure of these frameworks. nih.gov
The primary research direction is not on the end-use of these materials, but on understanding how the ligand's stereochemistry and conformational flexibility can be used to precisely control the synthesis and structure of these advanced materials. nih.gov
Table 1: Structural Features and Their Role in Material Integration
| Structural Feature | Description | Implication for Material Construction |
| 2-Pyridyl Groups | Two nitrogen-containing aromatic rings where the nitrogen is at position 2. | Acts as a bidentate or chelating ligand, binding to metal ions to form coordination networks. The position of the nitrogen atom dictates the angle and geometry of coordination. researchgate.net |
| Vicinal Diol | Two hydroxyl (-OH) groups on adjacent carbon atoms in the butane (B89635) backbone. | Provides sites for hydrogen bonding, which can direct the formation of supramolecular structures and stabilize the overall framework. |
| Chiral Centers | Contains two stereocenters, leading to meso and a pair of chiral (R,R and S,S) isomers. wikipedia.org | Allows for the construction of chiral frameworks, a highly sought-after characteristic in advanced materials research. researchgate.net |
Advancements in Green Chemistry Approaches for Synthesis and Application
A significant push in the chemical sciences is the development of environmentally benign and sustainable processes. For this compound, this involves innovations in the synthesis of both its butanediol backbone and the subsequent coupling reaction.
Currently, the industrial production of the core 2,3-butanediol (B46004) (2,3-BDO) molecule often relies on petrochemical feedstocks. frontiersin.orgmdpi.com However, extensive research highlights a paradigm shift towards microbiological production, which is a more environmentally friendly and potentially less expensive alternative. nih.gov This bio-based approach uses the fermentation of renewable resources, such as glucose, lignocellulosic biomass, and even waste products like whey and glycerol, by various bacterial strains. frontiersin.orgnih.govmdpi.com
Key green advancements include:
Bio-based Precursors: The use of 2,3-BDO produced via fermentation as a starting material represents a significant move towards sustainability. taylorfrancis.com Strains of Bacillus, Klebsiella, and engineered Saccharomyces cerevisiae have been optimized to produce high titers of 2,3-BDO. nih.govillinois.edu
Enzymatic and Cell-Free Catalysis: Emerging research explores the use of cell-free multi-enzyme systems to produce 2,3-BDO and related chemicals, offering a novel and environmentally friendly pathway that avoids the complexities of using whole microorganisms. rsc.org
Safer Reagents and Solvents: Traditional chemical synthesis, such as the pinacol (B44631) coupling used for related isomers, may involve reagents like titanium(III) chloride. Green chemistry aims to replace such substances with less hazardous alternatives and reduce the use of volatile organic solvents.
Table 2: Comparison of Synthetic Approaches
| Approach | Precursors | Key Reagents/Catalysts | Environmental Considerations |
| Traditional Chemical Synthesis | Petrochemical-based (e.g., 2-acetylpyridine) | Potentially hazardous reducing agents (e.g., TiCl₃), organic solvents. | Relies on non-renewable resources; may generate hazardous waste. |
| Green/Bio-based Approach | Renewable biomass (glucose, whey, etc.), bio-derived 2,3-BDO. frontiersin.orgtaylorfrancis.com | Microbial fermentation, enzymes, water as a solvent. frontiersin.orgrsc.org | Utilizes renewable feedstocks; reduces hazardous byproducts; promotes a circular economy. frontiersin.org |
Challenges and Opportunities in Expanding its Application Spectrum in Advanced Chemical Systems
Despite its potential, the widespread use of this compound in advanced chemical systems faces several hurdles, each presenting a corresponding research opportunity.
Challenges:
Synthetic Accessibility: The synthesis and manipulation of 2-pyridyl compounds can be challenging. The 2-pyridyl–boron bond, for instance, is known to be highly sensitive to protodeborylation, which complicates its use in standard cross-coupling reactions needed to build more complex molecules. nih.gov
Scalability: While bio-fermentation for the 2,3-BDO backbone is promising, scaling these processes from the lab to an industrial level while maintaining high purity and yield is a significant challenge. nih.gov Furthermore, the recovery and purification of 2,3-BDO from dilute fermentation broths can be energy-intensive and costly. segovia-hernandez.com
Material Stability: The stability of the resulting coordination polymers or MOFs under various conditions (thermal, chemical) is a critical factor that requires thorough investigation to understand their potential operational limits.
Opportunities:
Novel Reagent Development: The instability of traditional 2-pyridyl reagents creates an opportunity to design and synthesize more robust building blocks. For example, the development of air-stable 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates has been shown to overcome some of the challenges associated with cross-coupling reactions. nih.gov
Exploiting Unique Geometries: The specific steric and electronic properties of the 2-pyridyl isomer, in contrast to its 3- and 4-pyridyl cousins, provide an opportunity to create novel material topologies that are not accessible with other ligands. researchgate.netnih.gov This could lead to frameworks with unique structural or physical properties.
Process Optimization and Integration: There is a clear opportunity to improve the economic and environmental feasibility of production through metabolic engineering of microbial strains for higher yields and the development of more efficient, integrated downstream processing techniques to purify the final product. nih.govsegovia-hernandez.com
Table 3: Summary of Challenges and Opportunities
| Area | Challenge | Opportunity |
| Synthesis | Instability of 2-pyridyl organometallic intermediates hinders reactions. nih.gov | Development of novel, air-stable 2-pyridyl building blocks for easier handling and coupling. nih.gov |
| Production | Economic and technical hurdles in scaling up bio-fermentation and purification. nih.govsegovia-hernandez.com | Metabolic engineering of microbes and optimizing recovery processes to create a cost-effective, sustainable supply chain. illinois.edu |
| Material Design | Predicting and controlling the final 3D structure and ensuring its stability. | Leveraging the unique coordination angle of the 2-pyridyl group to design and synthesize materials with unprecedented topologies and properties. nih.gov |
Q & A
Q. What are the primary metabolic pathways and regulatory mechanisms governing 2,3-butanediol biosynthesis in microbial systems?
The biosynthesis pathway involves three enzymatic steps: (1) conversion of pyruvate to α-acetolactate by α-acetolactate synthase (budB), (2) decarboxylation to acetoin via α-acetolactate decarboxylase (budA), and (3) reduction to 2,3-butanediol by butanediol dehydrogenase (budC). This pathway regulates intracellular NAD+/NADH balance, prevents acidification under oxygen-limited conditions, and serves as a carbon storage mechanism. Genetic engineering of E. coli with these genes enables heterologous production .
Q. What fermentation parameters critically influence 2,3-butanediol yield and productivity in batch cultures?
Key parameters include:
- pH : Optimal at ~6 to balance growth and production phases.
- Oxygen transfer rate : Microaerobic conditions (DO ~10%) enhance redox balance.
- Substrate : Glucose or glycerol at 80-100 g/L minimizes substrate inhibition.
- Temperature : 30–37°C for mesophilic organisms like Bacillus or Enterobacter. Fed-batch strategies with dynamic glucose feeding achieve titers >40 g/L and productivities of ~1.93 g/L/h .
Q. Which analytical techniques are most effective for quantifying 2,3-butanediol stereoisomers in complex fermentation broths?
High-resolution - NMR spectroscopy enables precise stereoisomer discrimination (e.g., 74±3% rac-form vs. meso-form in S. cerevisiae). Gas chromatography (GC) with chiral columns and HPLC with refractive index detection are complementary for quantification .
Advanced Research Questions
Q. How can metabolic engineering address the trade-off between biomass accumulation and 2,3-butanediol production in recombinant E. coli?
Strategies include:
- Dynamic pathway regulation : Use inducible promoters (e.g., arabinose-induced budABC) to decouple growth and production phases.
- Cofactor engineering : Overexpression of NADH oxidase (nox) to maintain redox balance.
- By-product minimization : Knockout of competing pathways (e.g., lactate dehydrogenase ldhA). Experimental validation in E. coli achieved 43.6±9.9 g/L titer with <10% acetate by-product .
Q. How can contradictory data regarding stereoisomer ratios (rac/meso) in 2,3-butanediol fermentations be reconciled across different microbial hosts?
Discrepancies arise from species-specific enzyme stereospecificity. For example:
Q. What computational strategies enable predictive optimization of 2,3-butanediol bioprocesses while addressing trade-offs between titer, yield, and productivity?
Dynamic control flux-balance analysis (dcFBA) maps solution spaces by simulating phased substrate feeding. Key findings:
- Proportionality region : Linear scaling of titer and productivity up to 40 g/L.
- Trade-off region : Beyond 40 g/L, productivity declines due to substrate inhibition. Experimental validation using a two-stage fed-batch process achieved 104% productivity improvement (1.93±0.08 g/L/h) .
Q. What thermodynamic constraints limit electrochemical oxidation of 2,3-butanediol for biofuel applications?
Vicinal hydroxyl groups lower the energy gap for C–C bond cleavage (1.633 eV for 2,3-butanediol vs. 2.491 eV for 1,2-butanediol), enhancing oxidation reactivity. However, competing pathways forming acetoin or acetate reduce Faradaic efficiency. In situ FTIR spectroscopy reveals intermediate adsorption on Pt/C catalysts as a bottleneck .
Methodological Considerations
Table 1. Stereoisomer Distribution in Microbial Systems
| Organism | rac-Form (%) | meso-Form (%) | Key Enzyme Determinant | Reference |
|---|---|---|---|---|
| S. cerevisiae | 74±3 | 26±3 | Endogenous Bdh1p | |
| Bacillus subtilis | <5 | >95 | meso-Bdh | |
| Engineered E. coli | 55–65 | 35–45 | Heterologous budC |
Table 2. Bioprocess Optimization Outcomes Using dcFBA
| Parameter | Two-Stage Fed-Batch | Continuous Two-Reactor |
|---|---|---|
| Titer (g/L) | 43.6±9.9 | 38.2±2.1 |
| Productivity (g/L/h) | 1.93±0.08 | 6.12±0.34 |
| Yield (g/g glucose) | 0.41±0.03 | 0.37±0.02 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
